

Synthesis and Mechanistic Profiling of Salmeterol USP Related Compound H

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Compound of Interest

| | |
|----------------|------------------------------------|
| Compound Name: | <i>Salmeterol Xinafoate Adduct</i> |
| | <i>Impurity</i> |
| CAS No.: | <i>1330076-52-2</i> |
| Cat. No.: | <i>B597753</i> |

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A Technical Whitepaper on the Xinafoate Adduct Impurity

Executive Summary

Salmeterol is a long-acting β 2-adrenergic receptor agonist (LABA) critical for the management of asthma and chronic obstructive pulmonary disease (COPD). To optimize its solid-state stability and pharmacokinetic profile, the active pharmaceutical ingredient (API) is commercially formulated as a xinafoate salt (1-hydroxy-2-naphthoate). However, placing the API in intimate contact with this specific counterion introduces a latent chemical liability.

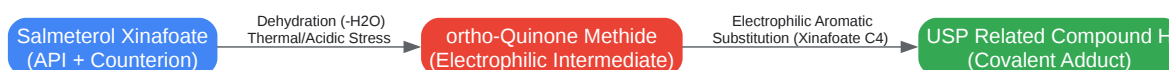
Under thermal stress or acidic microenvironments, the API and its counterion undergo a covalent cross-coupling reaction to form Salmeterol USP Related Compound H (also known as Salmeterol EP Impurity H or the Xinafoate Adduct Impurity)[1],[2]. Understanding the mechanistic causality of this degradation pathway and establishing a reliable synthetic protocol for this reference standard is critical for analytical method validation, stability profiling, and Abbreviated New Drug Application (ANDA) filings[2],[3].

Mechanistic Causality: The ortho-Quinone Methide Pathway

The formation of Impurity H is not a simple degradation; it is a highly specific electrophilic aromatic substitution driven by the structural vulnerabilities of both the API and the counterion.

Salmeterol contains a saligenin moiety (an ortho-hydroxybenzyl alcohol derivative). The hydroxymethyl group at the C3 position of the phenyl ring is highly susceptible to dehydration. When exposed to trace moisture (which acts as a proton shuttle) or thermal stress, the molecule loses water to generate a transient, highly reactive ortho-quinone methide (o-QM) intermediate[4].

Simultaneously, the xinafoate counterion (1-hydroxy-2-naphthoic acid) acts as an electron-rich nucleophile. The hydroxyl group at the C1 position strongly activates the naphthyl ring, making the C4 position (para to the hydroxyl) highly nucleophilic. The C4 position of the xinafoate ion attacks the electrophilic methylene carbon of the o-QM. This re-aromatizes the salmeterol moiety and forms a robust C–C bond, yielding the covalent adduct: 1-Hydroxy-4-[2-hydroxy-5-(1-hydroxy-2-[[6-(4-phenylbutoxy)hexyl]amino]ethyl)benzyl]-2-naphthoic acid[1],[2].



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Figure 1: Mechanistic pathway of Salmeterol USP Related Compound H via an o-quinone methide.

Experimental Methodology: Targeted Synthesis of Impurity H

To support Quality Assurance (QA) and Quality Control (QC) teams, Impurity H must often be synthesized intentionally as a reference standard. The following protocol is designed as a self-validating system, utilizing kinetic trapping to maximize yield while minimizing API dimerization.

Step-by-Step Synthetic Protocol

Step 1: Reaction Assembly

- Action: In a 250 mL round-bottom flask, dissolve 5.0 g of Salmeterol free base (~12 mmol) and 3.4 g of 1-hydroxy-2-naphthoic acid (18 mmol, 1.5 eq) in 100 mL of a 1:1 mixture of anhydrous Toluene and Acetonitrile.
- Causality: Toluene provides the necessary boiling point for thermal activation, while Acetonitrile ensures the polar xinafoic acid remains fully solvated. The 1.5x stoichiometric excess of xinafoic acid acts as a kinetic trap to intercept the transient o-QM before salmeterol molecules can self-condense (dimerize).

Step 2: Acid Catalysis and Thermal Activation

- Action: Add 0.23 g of p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 1.2 mmol, 0.1 eq). Heat the mixture to 70 °C under a nitrogen atmosphere for 4–6 hours.
- Causality: The p-TsOH selectively protonates the benzylic hydroxyl group of salmeterol, converting it into a superior leaving group (-OH₂⁺). Heating to 70 °C provides the exact activation energy required for dehydration without triggering widespread thermal decomposition. Nitrogen prevents the oxidative degradation of the electron-rich phenol rings.

Step 3: In-Process Control (IPC) via LC-MS

- Action: Withdraw a 50 µL aliquot, dilute in 1 mL Methanol, and analyze via LC-MS.
- Causality: This self-validating step ensures the reaction is strictly monitored. The reaction is deemed complete when the Salmeterol peak ([M+H]⁺ = 416.3) is minimized, and the Impurity H adduct peak ([M+H]⁺ = 586.3) plateaus. Proceeding without IPC risks over-cooking the reaction into intractable polymeric tars.

Step 4: Quench and Extraction

- Action: Cool to room temperature. Quench with 50 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

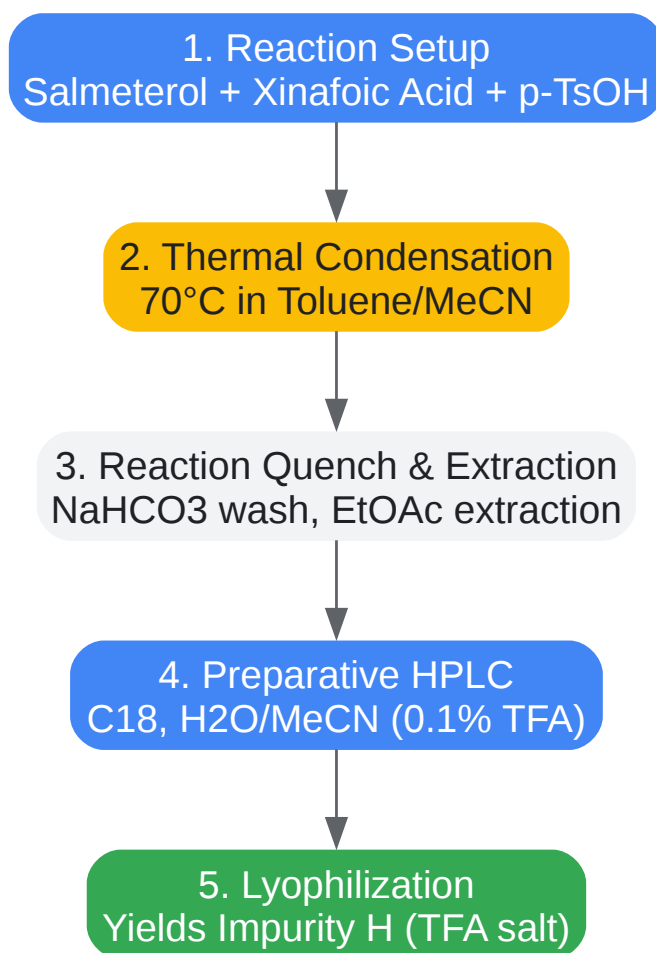
- Causality: NaHCO_3 neutralizes the p-TsOH catalyst and deprotonates unreacted xinafoic acid, partitioning it harmlessly into the aqueous layer. The highly lipophilic Impurity H partitions into the organic phase.

Step 5: Preparative HPLC Purification

- Action: Purify the crude residue using a C18 Preparative HPLC column. Mobile Phase A: Water + 0.1% TFA; Mobile Phase B: Acetonitrile + 0.1% TFA. Gradient: 30% B to 90% B over 30 minutes.
- Causality: The Trifluoroacetic acid (TFA) ion-pairs with the secondary amine of Impurity H, preventing secondary interactions with the silica stationary phase and ensuring sharp chromatographic resolution from trace dimeric byproducts.

Step 6: Lyophilization

- Action: Pool the fractions containing pure Impurity H and lyophilize.
- Causality: Lyophilization removes water and acetonitrile without thermal stress, yielding the reference standard as a stable, off-white TFA salt powder ready for use.



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Figure 2: Step-by-step synthetic workflow for the targeted preparation of Salmeterol Impurity H.

Quantitative Analytical Characterization

To verify the integrity of the synthesized standard, the following quantitative parameters must be confirmed[1],[2],[3]. The loss of the hydroxymethyl protons and the appearance of a bridging methylene signal in $^1\text{H-NMR}$ is the definitive structural proof of the adduct.

| Parameter | Specification / Data |
|------------------------|--|
| Chemical Name | 1-Hydroxy-4-[2-hydroxy-5-(1-hydroxy-2-[[6-(4-phenylbutoxy)hexyl]amino]ethyl)benzyl]-2-naphthoic acid |
| Common Name | Salmeterol USP Related Compound H; Salmeterol Xinafoate Adduct Impurity |
| CAS Registry Number | 1330076-52-2 |
| Molecular Formula | C ₃₆ H ₄₃ NO ₆ |
| Molecular Weight | 585.74 g/mol |
| Monoisotopic Mass | 585.3090 Da |
| Ionization (LC-MS) | [M+H] ⁺ m/z 586.3 |
| Chromatographic Marker | Elutes significantly later than Salmeterol API due to increased lipophilicity and molecular weight. |

Formulation Implications and Mitigation Strategies

For drug development professionals formulating Dry Powder Inhalers (DPIs), the latent reactivity between Salmeterol and Xinafoate dictates strict manufacturing controls. Because moisture acts as a critical catalyst for the dehydration step that forms the o-QM, the water activity (a_w) of the lactose monohydrate carrier must be tightly regulated. Furthermore, the surface acidity of the lactose carrier can inadvertently catalyze this degradation over a 24-to-36-month shelf life. Excipient screening must prioritize carriers with neutral surface pH profiles to suppress the protonation of the saligenin hydroxymethyl group, thereby shutting down the pathway to Impurity H.

References

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